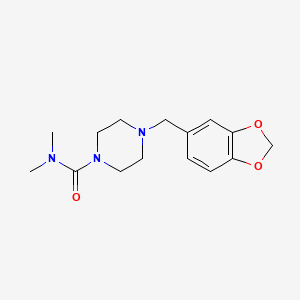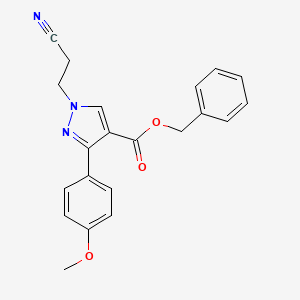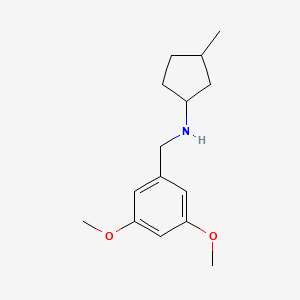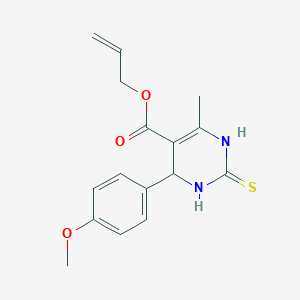
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. Clinical trials have shown that this compound-assisted psychotherapy can help patients overcome their fear and anxiety associated with traumatic events. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as depression and social anxiety disorder.
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. This compound also has an impact on the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
This compound use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug can also cause dehydration, muscle cramping, and nausea. Long-term use of this compound can lead to damage to the serotonin system in the brain, which can result in depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has advantages and limitations for use in lab experiments. The drug can be used to study the effects of serotonin and other neurotransmitters on behavior and mood. However, the recreational use of the drug makes it difficult to control for confounding variables in human studies. The use of animal models can help to overcome some of these limitations.
Direcciones Futuras
Future research on 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses. Studies should also investigate the long-term effects of this compound use on the brain and the potential for neurotoxicity. The use of animal models and imaging techniques such as fMRI and PET can help to further our understanding of the effects of this compound on the brain. Additionally, research should explore the potential for developing safer and more effective versions of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, and has a range of biochemical and physiological effects. While this compound has advantages and limitations for use in lab experiments, future research should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses.
Métodos De Síntesis
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to produce MDP2P, which is then reduced to this compound using a reducing agent such as aluminum amalgam. The purity of this compound can be improved through recrystallization and other purification methods.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16(2)15(19)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYSAEAPTHPXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)
![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
